N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine
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Overview
Description
N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further linked to a sulfenyl group and a serine derivative. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine typically involves multi-step organic reactions. One common approach is the nitration of 2-pyridinesulfenyl chloride, followed by coupling with O-T-*buty L-L-serine under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various sulfenyl-substituted compounds.
Scientific Research Applications
N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfenyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or alter the signaling pathways in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- *N-(2-Nitro-3-pyridinesulfenyl)-O-T-buty L-L-serine: Similar structure but with different positioning of the nitro group.
- *N-(3-Nitro-2-pyridinesulfenyl)-O-T-buty L-D-serine: The D-isomer of the compound.
- *N-(3-Nitro-2-pyridinesulfenyl)-O-T-buty L-threonine: Similar structure with threonine instead of serine.
Uniqueness
N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The positioning of the nitro group and the presence of the sulfenyl group make it particularly useful in redox chemistry and covalent modification of biological targets.
Properties
Molecular Formula |
C24H40N4O5S |
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Molecular Weight |
496.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C12H17N3O5S.C12H23N/c1-12(2,3)20-7-8(11(16)17)14-21-10-9(15(18)19)5-4-6-13-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8,14H,7H2,1-3H3,(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |
InChI Key |
NZUICVWEPFGAOT-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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